1-Bromo-4-(ethoxymethyl)benzene
Overview
Description
1-Bromo-4-(ethoxymethyl)benzene is a useful research compound. Its molecular formula is C9H11BrO and its molecular weight is 215.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ethoxybromination of Enamides
In a study by Nocquet‐Thibault et al. (2013), the use of (diacetoxyiodo)benzene with simple bromide salts in ethanol enabled the regioselective ethoxybromination of a wide range of enamides. This process yielded highly versatile α-bromo hemiaminals, which can be further used in a broad array of transformations (Nocquet‐Thibault et al., 2013).
Synthesis of Isoindoles
Kuroda and Kobayashi (2015) developed a two-step synthesis process for 1-substituted 3-alkoxy-1H-isoindoles. This process involved the reaction of 2-(dialkoxymethyl)phenyllithium compounds with nitriles, followed by acid-catalyzed cyclization, starting from 1-bromo-2-(dialkoxymethyl)benzenes (Kuroda & Kobayashi, 2015).
Molecular Electronics
Stuhr-Hansen et al. (2005) identified simple and accessible aryl bromides, including 1-bromo-4-(methoxymethyl)benzene, as useful building blocks for thiol end-capped molecular wires. These precursors facilitated the synthesis of various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires via efficient transformations (Stuhr-Hansen et al., 2005).
Synthesis of Bromophenols
Guo et al. (2011) focused on synthesizing bromophenols, a set of natural products with significant biological activities. They developed an efficient synthetic route to these bromophenols, starting from 1-bromo-4-(ethoxymethyl)benzene and other compounds, which were then evaluated for their protein tyrosine phosphatase 1B (PTP1B) inhibitory activities (Guo et al., 2011).
Fluorescence Properties
A study by Liang Zuo-qi (2015) explored the synthesis and fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene, demonstrating its potential in photoluminescence applications (Liang Zuo-qi, 2015).
Gas Chromatography Applications
Jiang Qin (2005) introduced a gas chromatography (GC) method for separating position isomers of 1-(2-bromo-ethoxy)-4-nitro-benzene, indicating its importance in analytical chemistry (Jiang Qin, 2005).
Mechanism of Action
Mode of Action
Brominated compounds often act through electrophilic aromatic substitution reactions . In such reactions, the bromine atom acts as an electrophile, reacting with nucleophilic sites on the target molecule. This can lead to changes in the target’s structure and function.
Biochemical Pathways
They may affect metabolic pathways, signal transduction pathways, or other cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-4-(ethoxymethyl)benzene . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity. Additionally, the biological environment (e.g., the presence of specific enzymes or transport proteins) can influence the compound’s absorption, distribution, metabolism, and excretion.
Biochemical Analysis
Biochemical Properties
Brominated benzene derivatives are known to participate in various biochemical reactions . They can undergo free radical bromination, nucleophilic substitution, and oxidation
Cellular Effects
Brominated benzene derivatives can influence cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Brominated benzene derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that brominated benzene derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Brominated benzene derivatives can have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
Brominated benzene derivatives can interact with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Brominated benzene derivatives can interact with various transporters or binding proteins and can affect their localization or accumulation .
Subcellular Localization
Brominated benzene derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
1-bromo-4-(ethoxymethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMBQMRBQQURAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.